
Valproate de sodium 3-céto
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Keto Valproic Acid Sodium Salt is the sodium salt of 3-Keto Valproic Acid, which is a metabolite of Valproic Acid. Valproic Acid is widely known for its use as an anticonvulsant and mood-stabilizing drug. 3-Keto Valproic Acid is produced from Valproic Acid metabolism by β-oxidation and may be useful for monitoring the metabolism of Valproic Acid in vitro .
Applications De Recherche Scientifique
3-Keto Valproic Acid Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to monitor the metabolism of Valproic Acid.
Biology: Studied for its role in cellular metabolism and its effects on various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for Valproic Acid metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mécanisme D'action
Target of Action
Sodium 3-oxo-2-propylpentanoate, also known as 3-Keto Valproic Acid Sodium Salt, primarily targets neuronal ion channels and neurotransmitter systems . It modulates the function of gamma-aminobutyric acid (GABA) , an inhibitory neurotransmitter, and glutamate , an excitatory neurotransmitter .
Mode of Action
The compound exerts its effects by reducing high-frequency neuronal firing through the blockage of voltage-gated sodium, potassium, and calcium channels . This action leads to a decrease in neuronal hyperexcitability, which is crucial in conditions like epilepsy . It also modulates GABA or glutamate-mediated neurotransmission , impacting pain perception and the biochemical occurrence of aura .
Biochemical Pathways
Sodium 3-oxo-2-propylpentanoate influences various signaling systems and biochemical pathways. It interferes with inositol and arachidonate metabolism and affects signaling systems such as the Wnt/beta-catenin and ERK pathways . These actions can lead to changes in gene expression and cellular function .
Pharmacokinetics
The compound dissociates to the valproate ion in the gastrointestinal tract . Its absorption half-life varies from less than 30 minutes to 3 or 4 hours depending on the type of preparation used . For most formulations, bioavailability approaches 100% .
Result of Action
The molecular and cellular effects of Sodium 3-oxo-2-propylpentanoate’s action include a decrease in neuronal hyperexcitability, modulation of neurotransmission, and influence on various signaling systems . These actions can lead to the control of seizures in conditions like epilepsy and impact on mood in conditions like bipolar disorder .
Action Environment
Environmental factors such as temperature and humidity can influence the stability of Sodium 3-oxo-2-propylpentanoate . For instance, repackaging the compound into dose administration aids resulted in unacceptable weight variation and changes in the dissolution profiles under certain conditions . Therefore, careful consideration of storage and handling conditions is crucial to maintain the compound’s efficacy and stability .
Analyse Biochimique
Biochemical Properties
3-Keto Valproic Acid Sodium Salt interacts with several enzymes and proteins. It inhibits the activity of fatty acid amide hydrolase and monoacylglycerol lipase . It also influences the level of expression of its mRNA and the activity of its gene promoter, affecting the Akt/FoxO1 signaling cascade .
Cellular Effects
3-Keto Valproic Acid Sodium Salt has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase the catalytic activity of MAO-A in BE (2)C neuroblastoma cells .
Molecular Mechanism
The molecular mechanism of 3-Keto Valproic Acid Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has the ability to alter gene expression both by inhibiting histone deacetylases and by changing levels of DNA methylation .
Dosage Effects in Animal Models
The effects of 3-Keto Valproic Acid Sodium Salt vary with different dosages in animal models . Detailed information about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
3-Keto Valproic Acid Sodium Salt is involved in several metabolic pathways. It reduces the activity of myo-inositol-3-phosphate synthase, the first enzyme in the inositol synthesis pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Keto Valproic Acid Sodium Salt typically involves the oxidation of Valproic Acid. One common method is the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired ketone functionality .
Industrial Production Methods
Industrial production of 3-Keto Valproic Acid Sodium Salt involves large-scale oxidation processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of Valproic Acid to its keto derivative while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Keto Valproic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ketone carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
Valproic Acid: The parent compound, widely used as an anticonvulsant and mood stabilizer.
Divalproex Sodium: A compound that combines Valproic Acid and its sodium salt, used for similar therapeutic purposes.
Magnesium Valproate: Another salt form of Valproic Acid with similar pharmacological properties
Uniqueness
3-Keto Valproic Acid Sodium Salt is unique due to its specific role as a metabolite of Valproic Acid. It provides insights into the metabolic pathways and mechanisms of action of Valproic Acid, making it valuable for research and therapeutic monitoring .
Propriétés
IUPAC Name |
sodium;3-oxo-2-propylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c1-3-5-6(8(10)11)7(9)4-2;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNHUWISZOLICF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)CC)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662048 |
Source


|
| Record name | Sodium 3-oxo-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184991-15-8 |
Source


|
| Record name | Sodium 3-oxo-2-propylpentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
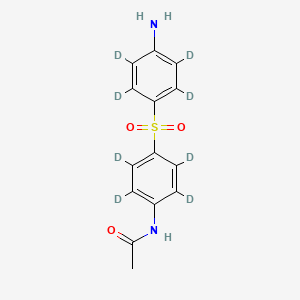
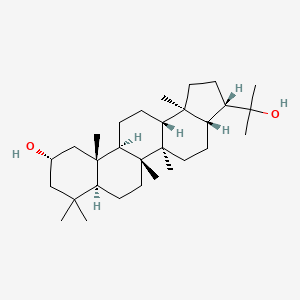
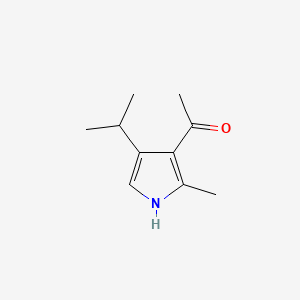
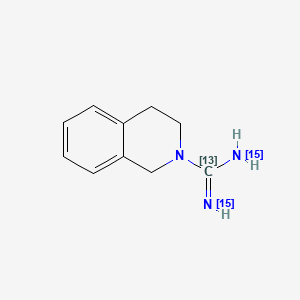
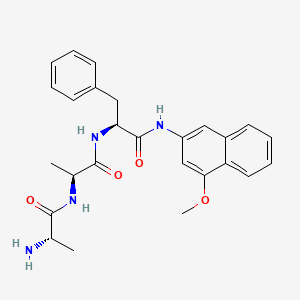
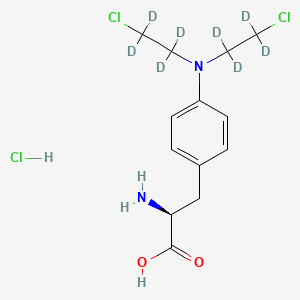
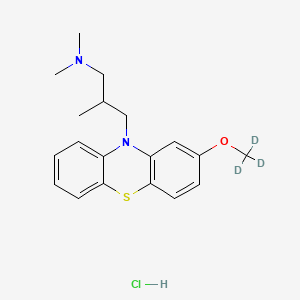
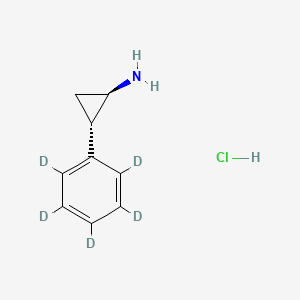
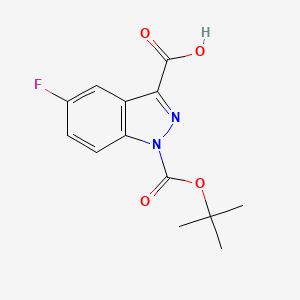
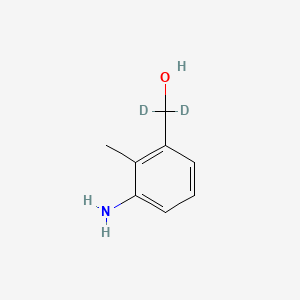
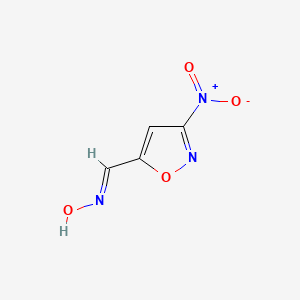
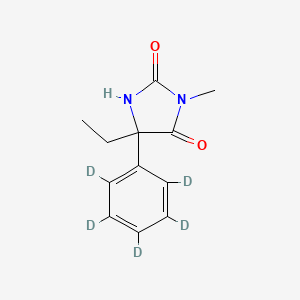
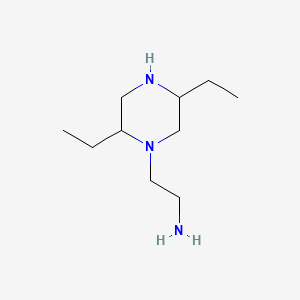
![7-O-ethyl 1-O-methyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]heptanedioate](/img/structure/B563192.png)
